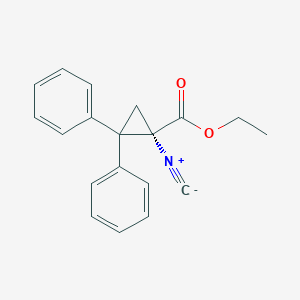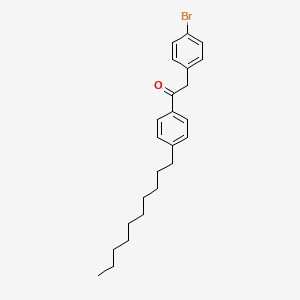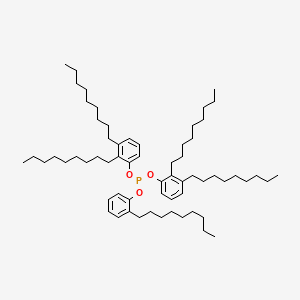
(1E)-N-Benzyl-2-methyl-1-(naphthalen-1-yl)propan-1-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1E)-N-Benzyl-2-methyl-1-(naphthalen-1-yl)propan-1-imine is an organic compound that belongs to the class of imines Imines are characterized by the presence of a carbon-nitrogen double bond This particular compound features a benzyl group, a methyl group, and a naphthyl group attached to the imine functionality
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-N-Benzyl-2-methyl-1-(naphthalen-1-yl)propan-1-imine typically involves the condensation of an aldehyde or ketone with a primary amine. One common method is the reaction of benzylamine with 2-methyl-1-(naphthalen-1-yl)propan-1-one under acidic or basic conditions to form the imine.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The imine group can be oxidized to form the corresponding oxime or nitrile.
Reduction: Reduction of the imine can yield the corresponding amine.
Substitution: The benzyl and naphthyl groups can undergo various substitution reactions, such as electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Oximes or nitriles.
Reduction: Amines.
Substitution: Various substituted benzyl or naphthyl derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1E)-N-Benzyl-2-methyl-1-(naphthalen-1-yl)propan-1-imine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology and Medicine
In biological and medicinal research, imines are often explored for their potential as enzyme inhibitors or as intermediates in the synthesis of pharmaceuticals. This compound could be investigated for similar applications.
Industry
In the industrial sector, imines are used in the production of polymers, resins, and other materials. This compound might be studied for its potential use in creating new materials with specific properties.
Mécanisme D'action
The mechanism of action of (1E)-N-Benzyl-2-methyl-1-(naphthalen-1-yl)propan-1-imine would depend on its specific application. In general, imines can act as electrophiles in chemical reactions, interacting with nucleophiles to form new bonds. In biological systems, they might interact with enzymes or receptors, potentially inhibiting their activity or altering their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1E)-N-Benzylidene-2-methyl-1-(naphthalen-1-yl)propan-1-imine
- (1E)-N-Benzyl-2-methyl-1-(phenyl)propan-1-imine
Uniqueness
What sets (1E)-N-Benzyl-2-methyl-1-(naphthalen-1-yl)propan-1-imine apart is the presence of the naphthyl group, which can impart unique electronic and steric properties
Propriétés
Numéro CAS |
64306-18-9 |
|---|---|
Formule moléculaire |
C21H21N |
Poids moléculaire |
287.4 g/mol |
Nom IUPAC |
N-benzyl-2-methyl-1-naphthalen-1-ylpropan-1-imine |
InChI |
InChI=1S/C21H21N/c1-16(2)21(22-15-17-9-4-3-5-10-17)20-14-8-12-18-11-6-7-13-19(18)20/h3-14,16H,15H2,1-2H3 |
Clé InChI |
MSHCOZRQWNWBSB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=NCC1=CC=CC=C1)C2=CC=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


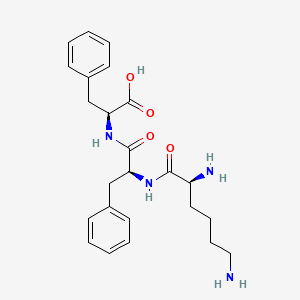
![1-{[3-(3,4-Dihydroxyphenyl)propanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14507986.png)
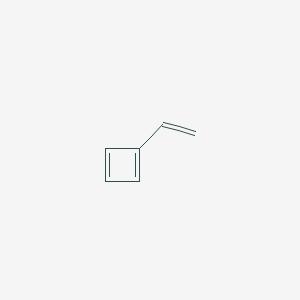







![3,5-Dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14508011.png)
